molecular formula C12H18ClN B2516593 (3-Phenylcyclopentyl)methanamine;hydrochloride CAS No. 2402829-19-8

(3-Phenylcyclopentyl)methanamine;hydrochloride

Cat. No.: B2516593
CAS No.: 2402829-19-8
M. Wt: 211.73
InChI Key: KBPKGYNMRDLKBN-UHFFFAOYSA-N
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Description

(3-Phenylcyclopentyl)methanamine;hydrochloride is a chemical compound with the molecular formula C12H17N·HCl. It is a hydrochloride salt form of (3-Phenylcyclopentyl)methanamine, which is a derivative of cyclopentylmethanamine with a phenyl group attached to the cyclopentane ring. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

If you’re working in a research setting, you might consider experimental approaches to gather this information. Techniques could include biochemical assays to identify targets, cell-based assays to understand the mode of action, and pharmacokinetic studies in suitable animal models.

Please consult with a healthcare professional or a researcher for more information. They might have access to more resources or databases that could provide more information about this specific compound.

Remember, it’s important to handle all chemicals with care, following appropriate safety protocols. The compound “(3-Phenylcyclopentyl)methanamine;hydrochloride” should be handled appropriately to ensure safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylcyclopentyl)methanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentylmethanamine.

    Phenylation: The cyclopentylmethanamine undergoes a phenylation reaction where a phenyl group is introduced to the cyclopentane ring. This can be achieved through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride (AlCl3).

    Formation of Hydrochloride Salt: The resulting (3-Phenylcyclopentyl)methanamine is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:

    Reaction Vessel: A large reaction vessel equipped with temperature and pressure control systems.

    Catalyst Addition: The addition of catalysts and reagents in precise amounts.

    Purification: The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylcyclopentyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(3-Phenylcyclopentyl)methanamine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethanamine: The parent compound without the phenyl group.

    Phenylcyclopentane: A similar compound with a phenyl group attached to the cyclopentane ring but lacking the amine group.

    Cyclopentylamine: A related compound with an amine group attached to the cyclopentane ring.

Uniqueness

(3-Phenylcyclopentyl)methanamine;hydrochloride is unique due to the presence of both the phenyl group and the amine group on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

(3-phenylcyclopentyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11;/h1-5,10,12H,6-9,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPKGYNMRDLKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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